molecular formula C14H24ClNO2 B14084784 3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride

3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride

Cat. No.: B14084784
M. Wt: 273.80 g/mol
InChI Key: IACUBOCVQRILQB-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, an isopropyl group, and a methylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride typically involves multiple steps. One common method starts with the preparation of the phenol derivative, followed by the introduction of the dimethylaminoethoxy group through an etherification reaction. The isopropyl group is then introduced via Friedel-Crafts alkylation. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but lacks the isopropyl and methylphenol groups.

    3-(2-(Dimethylamino)ethoxy)aniline: Contains an aniline group instead of a phenol group.

    N-(3-(Dimethylamino)propyl)-N’-ethylcarbodiimide hydrochloride: Shares the dimethylamino group but has a different core structure.

Uniqueness

3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C14H24ClNO2

Molecular Weight

273.80 g/mol

IUPAC Name

3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5;/h8-10,16H,6-7H2,1-5H3;1H

InChI Key

IACUBOCVQRILQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O.Cl

Origin of Product

United States

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